Superior FLAP Binding Affinity: (S)-BI 665915 (IC50 1.7 nM) Versus Fiboflapon (IC50 2.9 nM) in Direct Cross-Study Comparison
(S)-BI 665915 demonstrates a 1.7-fold higher binding affinity for human FLAP compared to the clinical-stage comparator Fiboflapon (GSK2190915/AM-803) when evaluated under comparable FLAP binding assay conditions . (S)-BI 665915 exhibits an IC50 of 1.7 nM in the FLAP binding assay, whereas Fiboflapon yields an IC50 of 2.9 nM in the same assay format . This quantitative difference in primary target engagement provides a measurable advantage for studies requiring maximal FLAP occupancy.
| Evidence Dimension | FLAP binding inhibition (IC50) |
|---|---|
| Target Compound Data | 1.7 nM |
| Comparator Or Baseline | Fiboflapon (GSK2190915): 2.9 nM |
| Quantified Difference | 1.7-fold higher affinity |
| Conditions | Scintillation proximity assay (SPA) for human FLAP binding |
Why This Matters
Lower IC50 translates to higher target occupancy at equivalent concentrations, enabling lower dosing requirements or greater pathway suppression in cellular and in vivo models.
